molecular formula C32H42N10O8 B1247692 anchinopeptolide D

anchinopeptolide D

Cat. No. B1247692
M. Wt: 694.7 g/mol
InChI Key: BBMGZUODZUGTGP-YKYMCWODSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

anchinopeptolide D is a natural product found in Phorbas tenacior with data available.

Scientific Research Applications

Synthesis and Structural Elucidation

  • Total Synthesis of Anchinopeptolide D : The first synthesis of anchinopeptolide D was achieved from octopamine hydrochloride, N-(Boc)glycine, and 5-amino-2-hydroxypentanoic acid. The synthesis involved an aldol dimerization and hemiaminal formation as key steps (Snider, Song, & Foxman, 2000).

  • Isolation from Marine Sponge and Binding to Receptors : Anchinopeptolide D was isolated from the Mediterranean sponge Anchinoe tenacior. It belongs to dimeric peptide alkaloids and binds to somatostatin, human B2 bradykinin, and neuropeptide Y receptors (Casapullo, Minale, & Zollo, 1994).

Chemical Analysis and Modifications

  • Study of Anchinopeptolide A and Its Relation to Anchinopeptolide D : Anchinopeptolide A, closely related to anchinopeptolide D, was studied for its unique dimeric peptide alkaloid structure, providing insights into the structural family to which anchinopeptolide D belongs (Casapullo, Finamore, Minale, & Zollo, 1993).

  • Unexpected Oxidation in Synthesis of Anchinopeptolide Analogs : Research on the synthesis of simplified analogs of anchinopeptolides, including anchinopeptolide D, revealed an unexpected oxidation process. This study highlights the complexity of chemical reactions involved in synthesizing such compounds (Capurro, Bergamaschi, Basso, & Moni, 2020).

properties

Product Name

anchinopeptolide D

Molecular Formula

C32H42N10O8

Molecular Weight

694.7 g/mol

IUPAC Name

(2S,3R,4S)-3-[2-(diaminomethylideneamino)ethyl]-4-[3-(diaminomethylideneamino)propyl]-2,4-dihydroxy-N,1-bis[2-[[(E)-2-(4-hydroxyphenyl)ethenyl]amino]-2-oxoethyl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C32H42N10O8/c33-29(34)39-14-1-13-31(49)24(12-17-40-30(35)36)32(50,27(47)41-18-25(45)37-15-10-20-2-6-22(43)7-3-20)42(28(31)48)19-26(46)38-16-11-21-4-8-23(44)9-5-21/h2-11,15-16,24,43-44,49-50H,1,12-14,17-19H2,(H,37,45)(H,38,46)(H,41,47)(H4,33,34,39)(H4,35,36,40)/b15-10+,16-11+/t24-,31+,32+/m1/s1

InChI Key

BBMGZUODZUGTGP-YKYMCWODSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/NC(=O)CNC(=O)[C@]2([C@@H]([C@](C(=O)N2CC(=O)N/C=C/C3=CC=C(C=C3)O)(CCCN=C(N)N)O)CCN=C(N)N)O)O

Canonical SMILES

C1=CC(=CC=C1C=CNC(=O)CNC(=O)C2(C(C(C(=O)N2CC(=O)NC=CC3=CC=C(C=C3)O)(CCCN=C(N)N)O)CCN=C(N)N)O)O

synonyms

anchinopeptolide D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
anchinopeptolide D
Reactant of Route 2
anchinopeptolide D
Reactant of Route 3
anchinopeptolide D
Reactant of Route 4
anchinopeptolide D
Reactant of Route 5
anchinopeptolide D
Reactant of Route 6
anchinopeptolide D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.